Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate
CAS No.: 105962-56-9
Cat. No.: VC0011410
Molecular Formula: C13H15NO4
Molecular Weight: 249.2625
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105962-56-9 |
|---|---|
| Molecular Formula | C13H15NO4 |
| Molecular Weight | 249.2625 |
| IUPAC Name | methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C13H15NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-8H,1-3H3,(H,14,15) |
| SMILES | CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)OC |
Introduction
Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of cinnamic acid derivatives. Its molecular formula is , and it features both an acetamido group and a methoxyphenyl group, contributing to its unique chemical properties and potential biological activities. This compound is primarily used as a building block in organic synthesis and is being studied for its applications in medicinal chemistry due to its antimicrobial and anti-inflammatory properties.
Synthesis Methods
Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate can be synthesized through several methods, often involving the use of continuous flow reactors to enhance yield and purity. Purification techniques such as recrystallization and chromatography are commonly employed.
Synthesis Steps Overview
-
Starting Materials: Typically involves the use of appropriate precursors such as cinnamic acid derivatives.
-
Reaction Conditions: Conditions may vary but often involve the use of catalysts and solvents suitable for organic synthesis.
-
Purification: Techniques like recrystallization and chromatography are used to achieve high purity.
Biological Activities and Applications
This compound is being studied for its potential applications in medicinal chemistry, particularly for its antimicrobial and anti-inflammatory properties. Its structural complexity allows it to interact with specific molecular targets within biological systems, making it a promising candidate for further research in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume